molecular formula C21H12ClFN2O4 B349103 1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874396-91-5

1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B349103
M. Wt: 410.8g/mol
InChI Key: XODZGKPDSBLIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The development of new synthetic strategies and designing of new isoxazole and pyrrole derivatives should be based on the most recent knowledge emerging from the latest research12.



Molecular Structure Analysis

The molecular structure of isoxazole and pyrrole derivatives can be analyzed using various spectroscopic techniques12.



Chemical Reactions Analysis

The chemistry of isoxazole and pyrrole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant12.



Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole and pyrrole derivatives can be analyzed using various techniques12.


Future Directions

The future directions in the field of isoxazole and pyrrole research involve the development of new synthetic strategies and the design of new derivatives based on the most recent knowledge emerging from the latest research12. This could provide a low-height flying bird’s eye view of isoxazole and pyrrole derivatives to the medicinal chemists for the development of clinically viable drugs using this information12.


Please note that this is a general analysis and may not apply specifically to “1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.


properties

IUPAC Name

1-(3-chlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClFN2O4/c1-10-7-16(24-29-10)25-18(11-3-2-4-12(22)8-11)17-19(26)14-9-13(23)5-6-15(14)28-20(17)21(25)27/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODZGKPDSBLIIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-7-fluoro-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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